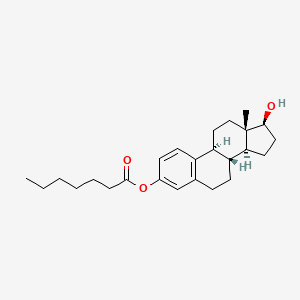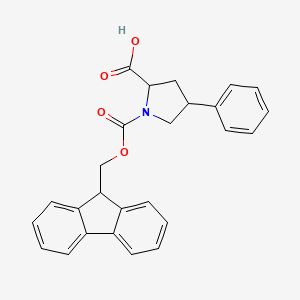
Blz 945; blz-945
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BLZ945 is a highly selective, brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered significant attention due to its potential therapeutic applications in oncology and neurodegenerative diseases. By targeting CSF-1R, BLZ945 can modulate the tumor microenvironment and influence the behavior of tumor-associated macrophages, which are often associated with poor prognosis in various cancers .
Métodos De Preparación
The synthesis of BLZ945 involves several steps, including the formation of key intermediates and the final coupling reactions. While specific synthetic routes and industrial production methods are proprietary and not publicly disclosed, the general approach involves:
Análisis De Reacciones Químicas
BLZ945 undergoes various chemical reactions, including:
Oxidation: BLZ945 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: BLZ945 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BLZ945 has a wide range of scientific research applications, including:
Mecanismo De Acción
BLZ945 exerts its effects by selectively inhibiting the activity of CSF-1R, a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. By blocking CSF-1R signaling, BLZ945 can reduce the recruitment and survival of tumor-associated macrophages, thereby modulating the tumor microenvironment and enhancing the anti-tumor immune response .
Comparación Con Compuestos Similares
BLZ945 is unique in its high selectivity and brain-penetrant properties compared to other CSF-1R inhibitors. Similar compounds include:
Pexidartinib: Another CSF-1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF-1R, used in various cancer therapies.
BLZ945 stands out due to its potent inhibition of CSF-1R and its ability to penetrate the blood-brain barrier, making it a promising candidate for treating both cancer and neurodegenerative diseases .
Propiedades
Fórmula molecular |
C20H22N4O3S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-[[2-[(2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24) |
Clave InChI |
ADZBMFGQQWPHMJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)

![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)



![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)

![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)


